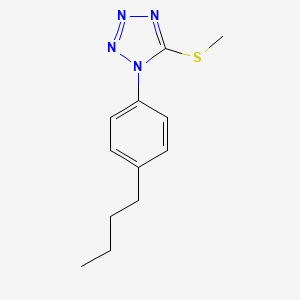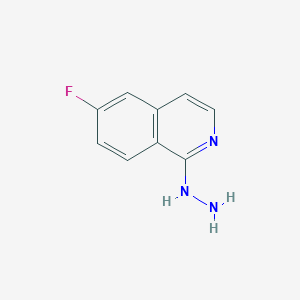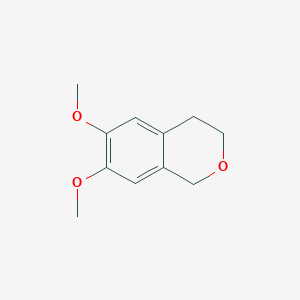![molecular formula C14H12Br2NO3PS B13684267 [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid: is a chemical compound with the molecular formula C14H12Br2NO3PS and a molecular weight of 465.1 g/mol . This compound is known for its unique structure, which includes a phenothiazine core substituted with bromine atoms at positions 3 and 7, an ethyl chain, and a phosphonic acid group. It is used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 3 and 7 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated phenothiazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated phenothiazine derivatives, and various substituted phenothiazine compounds .
Aplicaciones Científicas De Investigación
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid has several scientific research applications:
Organic Electronics: It is used as a hole transport layer in organic solar cells and perovskite solar cells, enhancing charge extraction and transport.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid involves its ability to form self-assembled monolayers on electrode surfaces. The bromine substituents form halogen bonds with perovskite materials, while the sulfur atoms in the phenothiazine core passivate Lewis acid defects. This results in improved charge extraction and transport, leading to enhanced device efficiency and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A symmetrically brominated derivative of 10H-phenothiazine, known for its bioactivity and use in dye-sensitized solar cells.
Chlorpromazine: A phenothiazine derivative used in psychiatry for its antipsychotic properties.
Promethazine: Another phenothiazine derivative used as an antihistamine in allergy treatment.
Uniqueness
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid is unique due to its combination of a phenothiazine core with bromine substituents and a phosphonic acid group. This structure allows it to form self-assembled monolayers that are energetically well-aligned with perovskite active layer materials, minimizing energy loss and enhancing device performance .
Propiedades
Fórmula molecular |
C14H12Br2NO3PS |
|---|---|
Peso molecular |
465.1 g/mol |
Nombre IUPAC |
2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid |
InChI |
InChI=1S/C14H12Br2NO3PS/c15-9-1-3-11-13(7-9)22-14-8-10(16)2-4-12(14)17(11)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20) |
Clave InChI |
BHVRNHGXRPILBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC3=C(N2CCP(=O)(O)O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)


![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)

![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)






